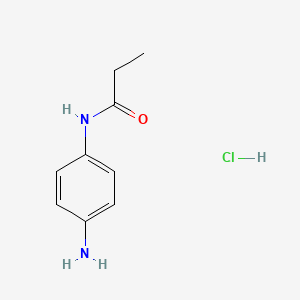

N-(4-aminophenyl)propanamide hydrochloride

Description

BenchChem offers high-quality N-(4-aminophenyl)propanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-aminophenyl)propanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-aminophenyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c1-2-9(12)11-8-5-3-7(10)4-6-8;/h3-6H,2,10H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVGWBAIDDHUSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(4-Aminophenyl)propanamide Hydrochloride (CAS 1171829-70-1): A Comprehensive Technical Guide for Drug Discovery

Executive Summary & Strategic Utility

In modern medicinal chemistry, the design of targeted therapeutics—ranging from kinase inhibitors to epigenetic modulators (e.g., HDAC inhibitors)—relies heavily on versatile, bifunctional building blocks. N-(4-aminophenyl)propanamide hydrochloride (CAS 1171829-70-1) [1] is a highly strategic intermediate. Structurally, it is a p-phenylenediamine derivative where one amino group is protected/functionalized as a propionamide, leaving the other as a highly reactive primary amine hydrochloride salt.

This orthogonal reactivity allows chemists to rapidly elaborate the primary amine via amide coupling, reductive amination, or transition-metal-catalyzed cross-coupling, while the propionamide cap provides favorable physicochemical properties (lipophilicity and metabolic stability) compared to standard acetamides.

Physicochemical Profiling

Understanding the physical parameters of this building block is critical for predicting its behavior in parallel synthesis and automated liquid handling systems. The data below summarizes the core properties of the hydrochloride salt[1],[2], alongside its free base counterpart[3].

Table 1: Chemical and Physical Properties

| Parameter | Value |

| IUPAC Name | N-(4-aminophenyl)propanamide hydrochloride |

| CAS Registry Number | 1171829-70-1 (HCl Salt) | 59690-89-0 (Free Base) |

| Molecular Formula | C₉H₁₃ClN₂O |

| Molecular Weight | 200.67 g/mol (Salt) | 164.20 g/mol (Free Base) |

| SMILES | Cl.CCC(=O)NC=1C=CC(N)=CC1 |

| Appearance | Off-white to pale brown crystalline powder |

| Solubility Profile | High in DMSO, Methanol, Water; Low in Hexanes, Ether |

| Topological Polar Surface Area (TPSA) | 55.1 Ų (Free Base) |

Mechanistic Rationale: The Hydrochloride Advantage

Why source the hydrochloride salt (CAS 1171829-70-1) instead of the free base (CAS 59690-89-0)? Free anilines are electron-rich and highly susceptible to auto-oxidation, which leads to the formation of azo compounds, nitroso species, and complex oligomers (often observed as a darkening of the material over time).

By supplying the compound as a hydrochloride salt, the primary amine is protonated to an anilinium ion. This removes the nitrogen's lone pair from conjugation with the aromatic ring, drastically raising the oxidation potential and conferring long-term bench stability. Furthermore, the salt form significantly enhances solubility in polar protic solvents, facilitating easier handling in high-throughput screening (HTS) library synthesis.

Synthetic Pathways and Scalability

The industrial and laboratory-scale synthesis of N-(4-aminophenyl)propanamide hydrochloride relies on a robust, three-step chemoselective sequence starting from inexpensive p-nitroaniline.

Caption: Chemoselective synthetic route for N-(4-aminophenyl)propanamide HCl from p-nitroaniline.

Causality in the Synthetic Steps:

-

Acylation: The reaction of p-nitroaniline with propionyl chloride is highly regioselective. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring, preventing Friedel-Crafts acylation and ensuring exclusively N-acylation to form N-(4-nitrophenyl)propanamide[4].

-

Reduction: Catalytic hydrogenation (Pd/C, H₂) smoothly reduces the nitro group to the primary amine without cleaving the newly formed amide bond.

-

Salt Formation: Bubbling anhydrous HCl gas through an ethereal solution of the free base precipitates the target compound[2] in high purity, driving the equilibrium forward and leaving organic impurities in the mother liquor.

Downstream Functionalization & Workflows

The primary aniline handle serves as a versatile nucleophile. Below is a logical mapping of how this intermediate is deployed to synthesize various pharmacological pharmacophores.

Caption: Downstream synthetic applications of the primary aniline handle in drug discovery.

Experimental Protocol A: High-Efficiency Amide Coupling

Anilines are inherently weaker nucleophiles than aliphatic amines. To achieve quantitative yields when coupling N-(4-aminophenyl)propanamide hydrochloride with complex carboxylic acids, highly reactive coupling reagents like HATU are required.

-

Step 1: Activation. Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).

-

Causality: DMF is chosen for its high dielectric constant, stabilizing the polar transition states. Pre-activating the acid prevents the HATU from reacting directly with the aniline (which can cause unwanted guanidinylation).

-

-

Step 2: Base Addition. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.

-

Causality: The stoichiometry of the base is critical. 1.0 eq is consumed to neutralize the HCl salt of the aniline, 1.0 eq deprotonates the carboxylic acid, and the remaining 1.0 eq acts as a kinetic buffer to maintain the basic environment necessary for active ester formation.

-

-

Step 3: Coupling. Add N-(4-aminophenyl)propanamide hydrochloride (1.0 eq) and stir at room temperature for 4–6 hours.

-

Causality: Room temperature minimizes the epimerization of any chiral centers present in the carboxylic acid and avoids thermal degradation of the HOAt-active ester.

-

-

Step 4: Workup. Quench with saturated aqueous NaHCO₃ and extract with EtOAc.

-

Causality: The basic aqueous wash hydrolyzes unreacted active esters and removes the HOAt byproduct, allowing the highly organic-soluble bis-amide product to partition cleanly into the organic layer.

-

Experimental Protocol B: Buchwald-Hartwig Cross-Coupling

Forming secondary anilines from primary anilines often suffers from the formation of diarylated side products. This protocol is optimized for mono-arylation.

-

Step 1: Reagent Assembly. In a flame-dried Schlenk tube, combine N-(4-aminophenyl)propanamide hydrochloride (1.0 eq), aryl halide (1.1 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and Cs₂CO₃ (3.0 eq).

-

Causality: XPhos is a bulky, electron-rich biaryl phosphine that facilitates the oxidative addition of unactivated aryl chlorides and strongly promotes reductive elimination. Its steric bulk prevents the secondary amine product from coordinating to the palladium, thereby halting diarylation. Cs₂CO₃ is a mild base that neutralizes the HCl salt without hydrolyzing the propionamide cap (which stronger bases like NaOtBu might do).

-

-

Step 2: Deoxygenation. Evacuate the tube and backfill with Argon (repeat 3x).

-

Causality: Palladium(0) species are highly sensitive to oxygen; rigorous deoxygenation prevents premature catalyst oxidation and turnover failure.

-

-

Step 3: Reaction. Add anhydrous 1,4-Dioxane (0.2 M) and heat to 90°C for 12 hours.

-

Causality: Dioxane provides a sufficiently high boiling point and coordinates weakly to Pd, stabilizing intermediate species without outcompeting the XPhos ligand.

-

Analytical Characterization Standards

To ensure the integrity of CAS 1171829-70-1 before deploying it in complex multi-step synthesis, the following analytical validations should be performed:

-

LC-MS (ESI+): The mass spectrum should show a dominant [M+H]⁺ peak at m/z 165.1, corresponding to the ionized free base. The chloride counterion will not appear in positive ion mode.

-

¹H NMR (400 MHz, DMSO-d₆):

-

Expect a broad singlet integrating to 3H around 10.0 ppm (anilinium -NH₃⁺).

-

A singlet integrating to 1H around 9.8 ppm (amide -NH-).

-

Two doublets integrating to 2H each in the aromatic region (approx. 7.5 ppm and 7.3 ppm), indicative of the para-substituted benzene ring.

-

A quartet (2H) and a triplet (3H) in the aliphatic region corresponding to the ethyl group of the propionamide cap.

-

-

HPLC: Use a reverse-phase C18 column with a gradient of Water/Acetonitrile (containing 0.1% TFA). The compound will elute early due to its high polarity as a salt.

References

-

PubChem. "N-(4-Aminophenyl)propanamide | C9H12N2O | CID 314342" (Free Base Properties). National Center for Biotechnology Information. URL:[Link]

Sources

4'-aminopropionanilide hydrochloride chemical structure and properties

An In-depth Technical Guide to 4'-Aminopropionanilide Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 4'-aminopropionanilide hydrochloride, a versatile chemical intermediate with significant applications in pharmaceutical synthesis and biochemical research. We will delve into its chemical identity, physicochemical properties, synthesis, analytical methodologies, and safety considerations, offering field-proven insights and detailed protocols to support researchers and developers.

Chemical Identity and Structure Elucidation

The nomenclature "4'-aminopropionanilide hydrochloride" refers specifically to the hydrochloride salt of N-(4-aminophenyl)propanamide. It is crucial to establish this precise identity, as related structures can sometimes be misidentified.

The core structure consists of a propanamide group linked to the nitrogen of a p-phenylenediamine (1,4-diaminobenzene) moiety. The hydrochloride salt is formed by the protonation of one or both of the basic amino groups, which enhances the compound's stability and solubility in polar solvents.

Key Identifiers:

-

IUPAC Name: N-(4-aminophenyl)propanamide;hydrochloride

-

CAS Number: 1171829-70-1[1]

-

Parent Compound (Free Base) CAS: 59690-89-0[2]

-

Molecular Formula: C₉H₁₃ClN₂O[1]

-

Molecular Weight: 200.67 g/mol [1]

-

Canonical SMILES: CCC(=O)NC1=CC=C(C=C1)N.Cl[2]

Caption: Chemical structure of N-(4-aminophenyl)propanamide hydrochloride.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is fundamental to its application in synthesis and formulation. The data presented below is for the parent compound (free base) unless otherwise specified.

| Property | Value | Source |

| Molecular Weight | 164.20 g/mol (Free Base) 200.67 g/mol (HCl Salt) | [1][2] |

| Appearance | Typically a solid powder | [3] |

| Melting Point | ~92-96 °C (Free Base) | [3] |

| Solubility | Soluble in polar solvents. The hydrochloride salt exhibits enhanced water solubility. | [3] |

| logP (predicted) | 0.9 | [2] |

| Polar Surface Area | 55.1 Ų | [2] |

Synthesis and Mechanistic Insights

The synthesis of 4'-aminopropionanilide is most effectively and commonly achieved via a two-step process starting from 4-nitroaniline. This pathway is strategically sound because it utilizes inexpensive starting materials and employs robust, high-yielding reactions.

Causality Behind the Synthetic Strategy:

-

Amide Formation First: The synthesis begins with the acylation of 4-nitroaniline with propionyl chloride. Performing the acylation on the nitro-substituted aniline is critical. The nitro group is strongly electron-withdrawing, which deactivates the amino group, making it less prone to over-acylation or side reactions compared to the highly activated p-phenylenediamine. Furthermore, the resulting amide is stable under the conditions required for the subsequent nitro group reduction.

-

Chemoselective Nitro Reduction: The second step involves the reduction of the nitro group to a primary amine. A classic and cost-effective method is the Bechamp reduction, using iron powder in the presence of a weak acid like acetic acid or a salt such as ammonium chloride.[4] This method is highly chemoselective, meaning it reduces the nitro group without affecting the aromatic ring or the stable amide bond. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is another effective, albeit more expensive, method.[5]

Caption: Synthetic workflow for 4'-aminopropionanilide hydrochloride.

Experimental Protocol: Synthesis of 4'-Aminopropionanilide

This protocol describes the synthesis of the free base, which can then be converted to the hydrochloride salt.

Step 1: Synthesis of N-(4-nitrophenyl)propanamide (Intermediate)

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-nitroaniline (1.0 eq) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base such as triethylamine (TEA) (1.1 eq).

-

Reaction: Cool the mixture to 0 °C in an ice bath. Add propionyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.

-

Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or an ethanol/water mixture to yield pure N-(4-nitrophenyl)propanamide.

Step 2: Synthesis of N-(4-aminophenyl)propanamide (Final Product - Free Base)

-

Setup: To a round-bottom flask, add the N-(4-nitrophenyl)propanamide (1.0 eq) from Step 1, ethanol, and water (e.g., in a 4:1 ratio). Add iron powder (Fe, ~3.0 eq) and ammonium chloride (NH₄Cl, ~3.0 eq).

-

Reaction: Heat the suspension to reflux (approximately 80-90 °C) with vigorous stirring. The reaction is typically complete within 2-3 hours.[4]

-

Monitoring: Monitor the disappearance of the nitro-intermediate by TLC.

-

Work-up: Once the reaction is complete, filter the hot mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.

-

Isolation: Combine the filtrates and concentrate under reduced pressure to remove the ethanol. The resulting aqueous solution may be extracted with a solvent like ethyl acetate. The combined organic extracts are then dried over Na₂SO₄, filtered, and concentrated to yield the crude N-(4-aminophenyl)propanamide. Further purification can be achieved by recrystallization.

Step 3: Conversion to Hydrochloride Salt

-

Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, until precipitation is complete.

-

Collect the resulting precipitate by filtration, wash with cold anhydrous ether, and dry under vacuum to obtain 4'-aminopropionanilide hydrochloride.

Analytical and Characterization Methodologies

Proper characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Spectroscopic Characterization (Expected Features)

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: The protons on the benzene ring will appear as two distinct doublets in the aromatic region (~6.5-7.5 ppm). The protons ortho to the -NH₂ group will be more shielded (upfield) than those ortho to the -NHC(=O)R group.

-

Amide Proton (-NH-C=O): A broad singlet in the region of ~9.0-10.0 ppm.

-

Amine Protons (-NH₂): A broad singlet, typically around ~3.5-4.5 ppm, which is exchangeable with D₂O.

-

Ethyl Protons (-CH₂CH₃): A quartet for the methylene (-CH₂-) group (~2.2-2.4 ppm) coupled to the methyl group, and a triplet for the terminal methyl (-CH₃) group (~1.0-1.2 ppm).

-

-

IR (Infrared) Spectroscopy:

-

N-H Stretching: Two bands for the primary amine (-NH₂) around 3300-3400 cm⁻¹. A single band for the secondary amide N-H around 3200-3300 cm⁻¹.

-

C=O Stretching (Amide I band): A strong absorption peak around 1650-1680 cm⁻¹.

-

N-H Bending (Amide II band): A significant peak around 1550-1640 cm⁻¹.

-

C-N Stretching: Found in the 1200-1400 cm⁻¹ region.

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

-

Chromatographic Purity Assessment: HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of pharmaceutical intermediates. The following is a robust starting method adaptable for this compound, based on protocols for similar aromatic amines.[6][7]

-

Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Scientist's Insight: A C18 column is chosen for its hydrophobic stationary phase, which effectively retains the aromatic compound. The long carbon chains provide good separation for compounds of this polarity.

-

-

Mobile Phase:

-

Solvent A: Water with 0.1% Formic Acid or a 20 mM phosphate buffer, pH adjusted to ~3.0.

-

Solvent B: Acetonitrile.

-

Scientist's Insight: A buffered or acidified aqueous phase is used to ensure the primary amine is protonated, leading to sharper, more symmetrical peaks by preventing interaction with residual silanols on the silica support. Acetonitrile is a common organic modifier providing good elution strength.

-

-

Elution Program: A gradient elution is recommended for separating the product from potential impurities with different polarities.

-

Gradient: Start with a low percentage of Solvent B (e.g., 10-20%) and increase to a higher percentage (e.g., 80-90%) over 15-20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: ~240-254 nm.

-

Scientist's Insight: The aromatic ring provides strong UV absorbance. A PDA detector is ideal for method development to identify the optimal wavelength (λₘₐₓ).

-

-

Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of ~0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Applications in Drug Discovery and Development

4'-Aminopropionanilide hydrochloride is not typically an active pharmaceutical ingredient (API) itself but serves as a valuable building block in organic synthesis. Its bifunctional nature—a nucleophilic primary aromatic amine and a stable amide—makes it a versatile scaffold.

-

Pharmaceutical Intermediate: The primary amino group can be readily functionalized through reactions like acylation, alkylation, or diazotization, allowing for the construction of more complex molecules. It serves as a precursor in the synthesis of various drug candidates.[3]

-

Biochemical Research: Derivatives of this compound can be used to probe biological systems. The core structure can be modified to create libraries of compounds for screening as potential enzyme inhibitors or receptor ligands.[3] The ability of the amino and amide groups to form hydrogen bonds is key to potential interactions with biological targets.[3]

Safety, Handling, and Toxicology

As with any chemical reagent, proper handling and safety precautions are mandatory. The following information is based on the GHS classification for the parent compound, N-(4-aminophenyl)propanamide.

-

Hazard Classification:

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.

-

References

-

PubChem. (n.d.). N-(4-Aminophenyl)propanamide. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

-

Rhodium.ws. (n.d.). Reduction of Nitro-Aromatics with Activated Iron. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved February 27, 2026, from [Link]

-

Basrah Journal of Science. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Retrieved February 27, 2026, from [Link]

-

Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved February 27, 2026, from [Link]

-

PMC. (n.d.). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

-

Makedonski Farmaceutski Buleton. (2021). Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Retrieved February 27, 2026, from [Link]

-

Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved February 27, 2026, from [Link]

Sources

- 1. N-(4-AMINOPHENYL)PROPANAMIDE HYDROCHLORIDE CAS#: 1171829-70-1 [m.chemicalbook.com]

- 2. N-(4-Aminophenyl)propanamide | C9H12N2O | CID 314342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. evitachem.com [evitachem.com]

- 4. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 7. tis.wu.ac.th [tis.wu.ac.th]

A Technical Guide to Determining the Solubility of 4-amino-N-propionylaniline hydrochloride in Dimethyl Sulfoxide (DMSO)

Abstract

The determination of a compound's solubility in dimethyl sulfoxide (DMSO) is a foundational step in early-stage drug discovery and biomedical research, directly impacting the quality and reproducibility of high-throughput screening (HTS), compound management, and various biological assays. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the solubility of 4-amino-N-propionylaniline hydrochloride in DMSO. While this compound is identified, its specific solubility profile is not extensively documented in public literature. Therefore, this whitepaper establishes a robust, self-validating methodology, synthesizing field-proven protocols with an in-depth explanation of the underlying scientific principles. We present multiple validated methods—from rapid kinetic assessment to precise thermodynamic quantification—enabling research teams to generate reliable, high-quality data essential for advancing discovery programs.

Part 1: Core Compound and Solvent Profiles

Compound Profile: 4-amino-N-propionylaniline hydrochloride

4-amino-N-propionylaniline hydrochloride, systematically known as N-(4-aminophenyl)propanamide hydrochloride, is a substituted aniline derivative. Its structure features a p-phenylenediamine core with one amine acylated by a propionyl group. The hydrochloride salt form generally enhances stability and can improve solubility in polar solvents compared to the free base.

The utility of such molecules often lies in their role as intermediates or building blocks in the synthesis of more complex molecules, including pharmaceuticals and dyes.[1][2] The presence of both a primary aromatic amine and a secondary amide imparts distinct chemical properties that are relevant for subsequent synthetic modifications and biological interactions.

Table 1: Chemical Identity of 4-amino-N-propionylaniline hydrochloride

| Parameter | Value | Source |

|---|---|---|

| IUPAC Name | N-(4-aminophenyl)propanamide hydrochloride | - |

| Synonyms | 4-amino-N-propionylaniline HCl | - |

| CAS Number | 1171829-70-1 | [3] |

| Molecular Formula | C₉H₁₃ClN₂O | [3] |

| Molecular Weight | 200.67 g/mol | [3] |

| Free Base CAS | 59690-89-0 (N-(4-aminophenyl)propanamide) |[4][5][6] |

Caption: Molecular structure of the free base, N-(4-aminophenyl)propanamide.

The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent, prized for its ability to dissolve a vast range of organic compounds, making it indispensable for creating concentrated stock solutions in drug discovery.[5][7] Its high polarity, arising from the S=O bond, effectively solvates many molecules that are poorly soluble in water or alcohols.[2]

However, its utility is accompanied by specific chemical properties that demand careful handling:

-

Hygroscopicity: DMSO readily absorbs moisture from the atmosphere. Water contamination can significantly alter the solubility of a test compound and is a critical variable to control.[5]

-

Reactivity and Stability: While generally stable, some compounds may degrade in DMSO over time. It is crucial to assess compound stability in tandem with solubility, especially for long-term storage.[5]

-

Aqueous Dilution Effects: Compounds dissolved at high concentrations in 100% DMSO may precipitate, or "crash out," when diluted into aqueous buffers for biological assays.[5] This phenomenon underscores the importance of determining the precise solubility limit to inform appropriate dilution strategies.

The Criticality of Solubility Assessment

Inaccurate solubility data is a significant source of error in biomedical research. If a compound's concentration in a stock solution is lower than believed, all subsequent assay data (e.g., IC₅₀ values) will be skewed. Furthermore, compound precipitation during an assay can lead to false positives or negatives and inconsistent results.[7] A rigorously determined solubility value is therefore not merely a data point but a prerequisite for generating trustworthy biological data.

Part 2: Experimental Design & Methodologies

The choice of solubility assay depends on the required throughput and accuracy. For early-stage discovery, a rapid kinetic assessment may suffice, while for lead optimization, a more precise thermodynamic measurement is essential.

Workflow for Comprehensive Solubility Assessment

The following workflow provides a systematic approach to characterizing the solubility of a novel compound like 4-amino-N-propionylaniline hydrochloride.

Caption: Decision workflow for determining DMSO solubility.

Protocol 1: Visual Inspection for Kinetic Solubility

This method is a rapid, high-throughput approach to estimate solubility, ideal for initial screening of compound libraries.[4]

Causality: This protocol measures kinetic solubility—the concentration of a compound that remains in solution under specific, non-equilibrium conditions (e.g., rapid dissolution and short incubation time). It mimics the preparation of plates for HTS.

Methodology:

-

Preparation: Weigh a precise amount of 4-amino-N-propionylaniline hydrochloride into a clear glass vial. For example, to make a 100 mM solution, add 20.07 mg of the compound.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 1 mL for the amount above).

-

Dissolution: Vigorously vortex the vial and then place it on an orbital shaker at room temperature for approximately 30-60 minutes.[4]

-

Visual Inspection: After shaking, carefully inspect the solution against a light source and a dark background. Look for any signs of turbidity, suspended particles, or solid material at the bottom of the vial.

-

Classification:

-

Clear Solution: The compound is considered soluble at this concentration.

-

Turbid/Precipitate: The compound is not soluble at this concentration. Proceed to Protocol 2 or 3 to find the solubility limit.

-

Protocol 2: ¹H NMR Spectroscopy for Accurate Quantification

This method is highly accurate, providing a precise concentration measurement while simultaneously confirming the chemical identity and stability of the compound in solution.[5][8]

Causality: This protocol determines thermodynamic solubility by allowing the system to reach equilibrium. By quantifying the amount of solute in the supernatant of a saturated solution, it provides a true measure of the solubility limit under the given conditions. The use of an internal standard allows for absolute quantification.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 100 mM) of 4-amino-N-propionylaniline hydrochloride in deuterated DMSO (DMSO-d6). If the compound does not fully dissolve, this becomes your saturated solution. If it does, add more compound until a small amount of solid remains.

-

Equilibration: Tightly seal the vial and allow it to equilibrate at a constant temperature (e.g., 25 °C) for 24 hours. Gentle agitation can facilitate this process.

-

Sample Preparation: Without disturbing the solid material, carefully withdraw an aliquot of the supernatant. Centrifuge the aliquot at high speed (e.g., >10,000 x g) for 10 minutes to pellet any remaining micro-particulates.

-

Dilution & Standard Addition: Accurately dilute a known volume of the clear supernatant into a fresh vial of DMSO-d6 containing a known concentration of an internal standard (e.g., isoleucine or dimethyl sulfone). The standard should have a well-resolved peak that does not overlap with the analyte peaks.

-

NMR Acquisition: Transfer the final solution to a 5 mm NMR tube and acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the peaks of interest to allow for full relaxation and accurate integration.[8]

-

Data Analysis:

-

Integrate a well-resolved, non-exchangeable proton peak from 4-amino-N-propionylaniline hydrochloride.

-

Integrate a peak from the internal standard.

-

Calculate the concentration using the following formula:

Canalyte = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * Cstandard

Where:

-

C = Concentration

-

I = Integral value

-

N = Number of protons giving rise to the signal

-

-

Part 3: Data Presentation and Interpretation

All solubility data should be recorded meticulously. The following table provides a template for summarizing the results obtained from the described protocols.

Table 2: Solubility Data Summary for 4-amino-N-propionylaniline hydrochloride

| Method Used | Solvent | Temperature (°C) | Measured Solubility | Observations |

|---|---|---|---|---|

| Visual Inspection | Anhydrous DMSO | 25 | > 100 mM | Clear solution, no precipitate observed. |

| ¹H NMR Quantification | Anhydrous DMSO-d6 | 25 | [Insert calculated value, e.g., 85.3 mM] | Structure confirmed by spectrum. No degradation peaks noted. |

| HPLC Quantification | Anhydrous DMSO | 25 | [Insert calculated value] | Single peak observed at expected retention time. |

Interpreting the Results

-

A high solubility (>50-100 mM) provides maximum flexibility for creating concentrated stock solutions for HTS and other assays.

-

Moderate solubility (10-50 mM) is often sufficient for most applications but requires careful calculation to avoid exceeding the limit.

-

Low solubility (<10 mM) can be problematic. It may necessitate the use of alternative solvents or formulation strategies and increases the risk of compound precipitation in aqueous assays. Understanding this limit is critical to prevent misleading biological data.[8]

Part 4: Best Practices and Troubleshooting

-

Use Anhydrous DMSO: Always use high-quality, anhydrous DMSO from a freshly opened bottle or one stored properly in a desiccator to minimize water contamination.[5]

-

Fresh Solutions: Whenever possible, prepare fresh solutions for experiments. If storing stock solutions, do so at -20°C or -80°C in tightly sealed containers to minimize degradation and water absorption. Avoid repeated freeze-thaw cycles.[5]

-

Aqueous Buffer "Crash Out": If a compound is known to precipitate upon dilution, consider performing a kinetic solubility assay in the final aqueous buffer. This can be done using methods like nephelometry, which measures light scattering from insoluble particles.

Conclusion

Determining the DMSO solubility of 4-amino-N-propionylaniline hydrochloride is a critical parameter that underpins the reliability of subsequent research. This guide provides a validated, multi-tiered approach to solubility assessment, from rapid kinetic estimation to precise thermodynamic measurement. By adopting these rigorous, self-validating protocols, researchers can establish an accurate solubility limit, enabling the preparation of stable, reliable stock solutions and ensuring the integrity of their screening and assay data. This foundational work is essential for making confident, data-driven decisions in any drug discovery or chemical biology program.

References

-

PubChem. N-(4-Aminophenyl)propanamide. National Center for Biotechnology Information. Available from: [Link]

-

BuyersGuideChem. N-(4-Aminophenyl)propanamide | C9H12N2O. Available from: [Link]

-

MolPort. N-(4-aminophenyl)-3-(dimethylamino)propanamide | 854813-77-7. Available from: [Link]

-

PubChem. N-(4-aminophenyl)-3-(dimethylamino)propanamide. National Center for Biotechnology Information. Available from: [Link]

-

Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10). Available from: [Link]

- Google Patents. CN103804222A - Synthetic method of 4-(4-aminophenyl)-3-morpholinone and intermediate thereof.

-

ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Available from: [Link]

-

Wikipedia. 4-Aminophenol. Available from: [Link]

-

NIST. Benzamide, N-(4-aminophenyl)-. NIST Chemistry WebBook. Available from: [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

Pal, D., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available from: [Link]

-

Gayon, E., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC. Available from: [Link]

-

Gaylord Chemical Company. DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Available from: [Link]

-

Wallin, M., et al. (2023). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. ACS Publications. Available from: [Link]

-

Varnek, A., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. PMC. Available from: [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. N-(4-AMINOPHENYL)PROPANAMIDE HYDROCHLORIDE CAS#: 1171829-70-1 [m.chemicalbook.com]

- 4. N-(4-Aminophenyl)propanamide | C9H12N2O | CID 314342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. buyersguidechem.com [buyersguidechem.com]

- 6. N-(4-Aminophenyl)propanamide | 59690-89-0 [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. N-(4-aminophenyl)-3-(dimethylamino)propanamide | 854813-77-7 | Buy Now [molport.com]

Technical Guide: p-Aminopropionanilide (Free Base vs. Hydrochloride)

Topic: p-Aminopropionanilide Hydrochloride vs. Free Base: Technical Guide for Drug Development Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers.

Executive Summary & Chemical Identity

p-Aminopropionanilide (also known as N-(4-aminophenyl)propanamide ; CAS: 59690-89-0) is a functionalized aniline derivative utilized as a pharmaceutical intermediate and a potential active pharmaceutical ingredient (API) in the development of local anesthetics and methemoglobin-forming antidotes.

This guide delineates the critical physicochemical and functional differences between the Free Base (lipophilic, reactive intermediate) and the Hydrochloride Salt (hydrophilic, stable solid). Understanding these distinctions is paramount for optimizing synthesis yields, formulation stability, and bioavailability profiles.

Nomenclature & Structure

-

IUPAC Name: N-(4-aminophenyl)propanamide

-

Distinction Note: Do not confuse with PAPP (p-Aminopropiophenone) . PAPP is a ketone (cyanide antidote); p-Aminopropionanilide is an amide. While structurally related, their metabolic hydrolysis rates and toxicological profiles differ.

Physicochemical Divergence: Free Base vs. Hydrochloride

The choice between the free base and the hydrochloride salt dictates the solvent systems, storage conditions, and delivery routes available to the researcher.

| Feature | Free Base (p-Aminopropionanilide) | Hydrochloride Salt (p-Aminopropionanilide · HCl) |

| Molecular Formula | C₉H₁₂N₂O | C₉H₁₂N₂O[3][4] · HCl |

| Molecular Weight | 164.21 g/mol | 200.66 g/mol |

| Physical State | Crystalline Solid (Pale yellow/White) | Crystalline Powder (White/Off-white) |

| Melting Point | ~92–96°C (Isomer dependent) | ~125–127°C (Decomposes upon melting) |

| Solubility (Water) | Sparingly Soluble (< 1 mg/mL) | Soluble (> 50 mg/mL) |

| Solubility (Organics) | Soluble in EtOH, DMSO, EtOAc, DCM | Limited solubility in non-polar organics |

| pH (1% Solution) | Alkaline (~ pH 8–9 suspended) | Acidic (~ pH 4–5 dissolved) |

| Chemical Stability | Prone to N-oxidation (air sensitive) | Enhanced oxidative stability |

| Primary Utility | Organic synthesis, Transdermal delivery | Aqueous injection, Oral solid dosage |

Mechanistic Insight: The Protonation Event

The molecule contains two nitrogen centers:

-

Amide Nitrogen: Non-basic due to resonance delocalization with the carbonyl group.

-

Primary Amine (Aniline-4-position): Moderately basic (pKa ~ 4.5–5.0).

Upon treatment with HCl, protonation occurs exclusively at the primary amine , forming the anilinium cation. This ionic character disrupts the crystal lattice energy, significantly enhancing water solubility while rendering the molecule less permeable to lipid membranes.

Experimental Protocols: Interconversion Workflows

These protocols are designed to be self-validating using pH checkpoints and visual solubility changes.

Protocol A: Conversion of Free Base to Hydrochloride Salt

Objective: To stabilize the compound or prepare it for aqueous formulation.

-

Dissolution: Dissolve 10.0 g of p-Aminopropionanilide Free Base in 50 mL of anhydrous Ethanol (or Ethyl Acetate). Slight warming (40°C) may speed dissolution.

-

Acidification: Slowly add 1.1 equivalents of HCl in Ethanol (1.25 M) or bubble dry HCl gas into the solution.

-

Validation: Monitor pH using wet pH paper; target pH < 2.

-

-

Precipitation: The HCl salt often precipitates immediately. If not, add 100 mL of cold Diethyl Ether as an anti-solvent.

-

Isolation: Filter the white precipitate under vacuum.

-

Washing: Wash the cake with 2 x 20 mL cold Ether to remove unreacted base and impurities.

-

Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Conversion of Hydrochloride to Free Base

Objective: To isolate the lipophilic form for organic synthesis or liquid-liquid extraction.

-

Solubilization: Dissolve 10.0 g of p-Aminopropionanilide · HCl in 100 mL of deionized water. The solution should be clear and acidic.

-

Neutralization: While stirring, dropwise add 10% NaOH or Saturated NaHCO₃ solution.

-

Validation: Continue until pH reaches ~10–11. The solution will become cloudy as the free base precipitates.

-

-

Extraction: Extract the aqueous mixture with 3 x 50 mL of Ethyl Acetate or Dichloromethane (DCM) .

-

Drying: Combine organic layers and dry over anhydrous MgSO₄.

-

Concentration: Filter off the desiccant and evaporate the solvent under reduced pressure (Rotavap) to obtain the solid free base.

Biological & Formulation Implications

Pharmacokinetics & Bioavailability[6]

-

Oral Administration: The HCl salt is preferred. It dissolves rapidly in the gastric fluids (pH 1–2), ensuring rapid absorption. The Free Base may suffer from dissolution-rate-limited absorption.

-

Transdermal/Topical: The Free Base is preferred. Its higher partition coefficient (LogP) allows it to penetrate the stratum corneum more effectively than the ionized salt.

Toxicological Context: Methemoglobinemia

Like its analog PAPP, p-Aminopropionanilide undergoes N-hydroxylation in the liver (via CYP450 enzymes) to form N-hydroxy-p-aminopropionanilide .

-

Mechanism: This metabolite oxidizes Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), reducing oxygen transport.

-

Safety Critical: When handling the Free Base , skin absorption is a significant risk. Wear double nitrile gloves. The HCl salt , being less lipophilic, poses a slightly lower transdermal risk but is still hazardous if inhaled as dust.

Visualizations

Figure 1: Chemical Structure & Salt Formation Equilibrium

This diagram illustrates the protonation site and the equilibrium between the lipophilic base and hydrophilic salt.

Caption: Reversible transformation between p-Aminopropionanilide Free Base and its Hydrochloride salt, controlled by pH adjustment.

Figure 2: Workflow for Form Selection

A decision tree for researchers to select the appropriate form based on the intended application.

Caption: Decision matrix for selecting the optimal chemical form based on formulation and synthesis requirements.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 314342, N-(4-Aminophenyl)propanamide. Retrieved from [Link]

-

BuyersGuideChem. p-Aminopropionanilide CAS 59690-89-0 Properties and Suppliers. Retrieved from [Link]

-

PharmaOffer (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved from [Link]

-

LibreTexts Chemistry (2014). Amines as Bases: Reaction with Acids to form Salts. Retrieved from [Link]

Sources

- 1. EP0097121A2 - Dyestuff preparation soluble in cold water - Google Patents [patents.google.com]

- 2. usitc.gov [usitc.gov]

- 3. Primary amines | Thermo Fisher Scientific [thermofisher.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. p-Aminopropiophenone | C9H11NO | CID 6270 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Safety Profiling, Handling, and Application of N-(4-aminophenyl)propanamide Hydrochloride

Executive Summary

As a bifunctional aromatic building block, N-(4-aminophenyl)propanamide hydrochloride is a critical intermediate in the development of active pharmaceutical ingredients (APIs), including kinase inhibitors and advanced paracetamol analogs. By masking one amino group of a para-phenylenediamine core as a propionamide, researchers can drive regioselective cross-coupling at the remaining primary amine. This technical guide synthesizes the physicochemical data, mechanistic toxicology, and self-validating experimental protocols necessary for the safe and high-yielding application of this compound.

Chemical Identity & Physicochemical Profiling

The hydrochloride salt form is specifically engineered to prevent the premature auto-oxidation commonly observed in electron-rich anilines, thereby significantly extending the reagent's shelf life.

| Property | Value / Description |

| Chemical Name | N-(4-aminophenyl)propanamide hydrochloride |

| CAS Number (HCl Salt) | [1] |

| CAS Number (Free Base) | [2] |

| Molecular Formula | C₉H₁₃ClN₂O |

| Molecular Weight | 200.67 g/mol (Salt) / 164.20 g/mol (Base)[1] |

| Appearance | White to pale reddish-brown crystalline powder[3] |

| Solubility | Soluble in water, DMSO, and ethanol; insoluble in non-polar organics. |

Mechanistic Toxicology & Hazard Profiling (MSDS Core)

While specific in vivo data for the propionamide derivative is limited, its toxicological profile is structurally homologous to its acetylated analog, [4].

-

Skin Sensitization (Category 1): Dermal exposure can lead to severe allergic contact dermatitis[5].

-

Eye Irritation (Category 2A): The crystalline dust is a severe ocular irritant[4].

-

Acute Toxicity: Moderately toxic via oral ingestion (exothermic acid-base reactivity in gastric environments)[3].

The Causality of Aromatic Amine Toxicity

The primary hazard of this compound stems from its oxidative lability. Upon dermal penetration or systemic absorption, the primary amine undergoes CYP450-mediated N-hydroxylation[6]. Subsequent dehydration yields a highly reactive quinone diimine electrophile [6]. This transient species rapidly undergoes Michael addition with nucleophilic thiol groups (e.g., cysteine residues) on endogenous proteins. This covalent haptenation alters protein conformation, triggering the T-cell-mediated immune response responsible for chemical sensitization[6].

Fig 1: CYP450-mediated oxidation pathway of aromatic amines to reactive quinone diimines.

Laboratory Safety & Emergency Protocols

Storage & Handling Causality

-

Atmosphere: Store in a desiccator under inert gas (Argon/Nitrogen) below 30°C[3]. Why? The HCl salt is hygroscopic. If ambient moisture neutralizes the micro-environment, the liberated free base will auto-oxidize into dark, polymeric quinone species upon exposure to air and light, ruining the reagent's stoichiometry[6].

-

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a P100 particulate respirator. Why? Aromatic amines possess high dermal penetration coefficients, and inhalation of the dust bypasses primary skin barriers, leading directly to systemic haptenation[5].

Self-Validating Spill Response Workflow

In the event of a powder spill, standard sweeping will aerosolize the sensitizing dust. Follow this containment protocol:

Fig 2: Step-by-step emergency spill response and decontamination workflow for aromatic amine salts.

System Validation Check: How do you know the bench is actually clean? After Step 5, swab the affected surface and expose the swab to a dilute 3% hydrogen peroxide solution. If no purple/black discoloration occurs, the area is verified free of residual aromatic amine[6].

Experimental Workflows: Palladium-Catalyzed Amination

When integrating N-(4-aminophenyl)propanamide hydrochloride into a drug scaffold via Buchwald-Hartwig cross-coupling, the presence of the hydrochloride salt requires specific stoichiometric adjustments to prevent catalyst poisoning.

Step 1: Reagent Preparation & Stoichiometry

-

Action: Weigh 1.0 equivalent of the aryl halide and 1.1 equivalents of N-(4-aminophenyl)propanamide HCl.

-

Causality: The slight excess of the amine compensates for trace moisture-induced degradation.

Step 2: Base & Catalyst Selection

-

Action: Add 2.5 equivalents of Sodium tert-butoxide (NaOtBu), 2 mol% Pd₂(dba)₃, and 4 mol% XPhos.

-

Causality: The base must serve a dual purpose. Exactly 1.1 equivalents of NaOtBu are consumed immediately to neutralize the HCl salt and liberate the nucleophilic free amine. The remaining 1.4 equivalents drive the catalytic cycle (deprotonating the Pd-bound amine). XPhos is selected because its steric bulk prevents the electron-rich aniline from over-coordinating and deactivating the palladium center.

Step 3: Atmospheric Degassing

-

Action: Seal the vial and purge with Argon for 15 minutes before adding anhydrous toluene.

-

Causality: Oxygen must be rigorously excluded. If O₂ is present, the liberated free base aniline will rapidly oxidize into a quinone diimine[6]. This not only consumes the starting material but creates electrophilic byproducts that irreversibly poison the Pd(0) catalyst, resulting in a black, tarry reaction mixture.

Step 4: Execution & Self-Validation

-

Action: Heat the mixture at 90°C for 4 hours.

-

Validation: Monitor the reaction via LCMS. The system is self-validating: the reaction is deemed complete and successful only when the mass peak of the free base aniline (m/z 165.1[M+H]⁺) completely disappears, replaced by the product mass, with no presence of the M-2 (m/z 163.1) oxidized quinone byproduct.

References

-

National Center for Biotechnology Information (PubChem). 4-Aminoacetanilide | CID 31230. Available at:[Link]

-

Cosmetic Ingredient Review (CIR). Safety Assessment of p-Phenylenediamine and Derivatives. Available at: [Link]

Sources

- 1. N-(4-AMINOPHENYL)PROPANAMIDE HYDROCHLORIDE CAS#: 1171829-70-1 [m.chemicalbook.com]

- 2. N-(4-Aminophenyl)propanamide | 59690-89-0 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 4-Aminoacetanilide | C8H10N2O | CID 31230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. cir-safety.org [cir-safety.org]

Technical Assessment: Stability of 4'-Aminopropionanilide in Aqueous Solution

Executive Summary

4'-Aminopropionanilide (also known as

For drug development professionals, the critical quality attribute (CQA) risks are twofold:

-

Hydrolysis: Cleavage of the propionyl group yields 1,4-phenylenediamine (p-phenylenediamine, PPD), a known sensitizer and toxicological hazard.

-

Oxidation: The free amine functionality is prone to radical-mediated oxidation, leading to the formation of quinone imines and subsequent polymerization into colored species (e.g., Bandrowski’s base), causing rapid solution discoloration (pinking/browning).

This guide delineates the mechanistic kinetics of these pathways and provides self-validating protocols for establishing the stability-indicating profile.

Chemical Identity & Structural Vulnerabilities

To control stability, one must first quantify the physicochemical environment.

-

Molecule: 4'-Aminopropionanilide

-

Molecular Formula:

-

Key pKa Values (Estimated):

-

(Protonation of the primary aniline

- (Protonation of the amide oxygen, relevant only in strong acid).

-

(Protonation of the primary aniline

-

Solubility: Sparingly soluble in cold water; solubility increases significantly below pH 4 due to ammonium salt formation.

Structural Vulnerability Analysis

The molecule acts as a "chemical switch." At neutral/alkaline pH, the free amine is unprotonated and highly susceptible to oxidation. In strongly acidic/alkaline conditions, the amide bond is susceptible to catalytic hydrolysis.[1] Therefore, the stability window is a narrow pH range where both rates are minimized.

Degradation Mechanisms & Kinetics[2]

Hydrolytic Degradation (Amide Cleavage)

Like its structural analog 4'-aminoacetanilide, 4'-aminopropionanilide undergoes specific acid and base catalysis.

-

Acid Catalysis (

): Involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic to water attack. -

Base Catalysis (

): Involves direct nucleophilic attack by the hydroxyl ion ( -

Water Reaction (

): Spontaneous hydrolysis at neutral pH is typically negligible for anilides compared to the catalyzed rates.

The Kinetic Equation:

The pH-rate profile typically exhibits a "V-shape," with the point of maximum stability (

Oxidative Instability (Color Formation)

The primary amine at the para position is electron-rich. In the presence of dissolved oxygen (auto-oxidation) or trace metal ions (

-

Initiation: Formation of a cation radical (

). -

Propagation: Loss of protons/electrons leads to Quinone Diimine species.[2]

-

Termination/Polymerization: These reactive intermediates couple to form azo dimers or trimers (e.g., Bandrowski's base analogs), resulting in intense pink, red, or brown coloration even at trace (<0.1%) degradation levels.

Visualizing the Degradation Network

The following diagram illustrates the competing pathways. Note that the hydrolysis product (PPD) is more unstable to oxidation than the parent, accelerating color formation once hydrolysis begins.

Figure 1: Competing degradation pathways. Note the secondary risk where the hydrolysis product (PPD) rapidly oxidizes, compounding instability.

Experimental Protocols

Protocol A: Determination of pH-Rate Profile (Hydrolysis)

Objective: Define the

Reagents:

-

Buffers (50 mM): Phosphate (pH 2, 7, 12), Acetate (pH 4, 5), Borate (pH 9). Note: Keep ionic strength constant (

) using NaCl. -

Mobile Phase: 85:15 Water:Acetonitrile (0.1% Formic Acid).

Workflow:

-

Preparation: Dissolve 4'-aminopropionanilide to 100

in each buffer. -

Incubation: Store aliquots at elevated temperature (e.g.,

) to accelerate kinetics (Arrhenius approach). -

Sampling: Withdraw samples at

hours. Quench immediately by diluting into cold mobile phase. -

Analysis (HPLC-UV):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Wavelength: 254 nm (aromatic ring) and 210 nm (amide).

-

Self-Validation Step: Ensure the peak area of the parent decreases while the peak area of PPD (eluting earlier due to higher polarity) increases. Calculate Mass Balance:

.

-

Protocol B: Oxidative Stress Testing

Objective: Assess sensitivity to auto-oxidation and trace metals.

Workflow:

-

Control: Parent solution in degassed water, protected from light.

-

Stress Condition 1 (Peroxide): Add 0.3%

. -

Stress Condition 2 (Metal): Add 10 ppm

. -

Observation: Visual inspection for color change (Clear

Pink -

Quantification: Measure absorbance at 450-500 nm (visible region) to quantify "browning" rates.

Data Presentation: Expected Kinetic Trends

The following table summarizes the expected behavior based on structural analogs (Acetanilide/PPD) [1, 2].

| Parameter | Acidic (pH < 3) | Stable Region (pH 4-6) | Alkaline (pH > 8) |

| Dominant Mechanism | Specific Acid Catalysis ( | Water Reaction (Slow) | Specific Base Catalysis ( |

| Primary Degradant | PPD + Propionic Acid | Minimal | PPD + Propionate |

| Oxidation Risk | Low (Amine protonated, | Moderate | High (Free amine |

| Visual Appearance | Clear | Clear | Rapid browning |

| Half-life ( | Hours to Days | Months to Years | Hours |

Stabilization Strategies

To formulate a stable aqueous solution of 4'-aminopropionanilide, apply the following "Triad of Stabilization":

-

pH Targeting:

-

Target pH 4.0 - 5.0 .

-

Reasoning: This is the "Goldilocks" zone. It is acidic enough to protonate a fraction of the amine (reducing oxidation risk) but not acidic enough to catalyze rapid amide hydrolysis.

-

-

Antioxidant System:

-

Primary: Sodium Metabisulfite (

) at 0.05% - 0.1%. Scavenges dissolved oxygen. -

Chelator: Disodium EDTA (0.01%). Crucial: Sequesters trace

/

-

-

Inert Atmosphere:

-

Sparge water with Nitrogen (

) or Argon to reduce dissolved

-

References

-

ICH Q1A(R2) . Stability Testing of New Drug Substances and Products. International Council for Harmonisation.

- Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. (General reference for Amide Hydrolysis Kinetics).

-

Garrido, E. M., et al. (2002). "Mechanism and Kinetics of the Photocatalyzed Oxidation of p-Phenylenediamines". Journal of Physical Chemistry A. (Mechanistic insight into PPD oxidation).

-

Schowen, R. L., & Zuorick, G. W. (1966). "Amide Hydrolysis. Superimposed General Base Catalysis in the Cleavage of Anilides". Journal of the American Chemical Society.[3]

Sources

Structural Disambiguation and Synonyms of 4-Amino-N-Phenylpropanamide Hydrochloride: A Comprehensive Guide

Executive Summary

In the realm of medicinal chemistry and library synthesis, precise nomenclature is the bedrock of reproducible science. The query "4-amino-N-phenylpropanamide hydrochloride" presents a classic structural paradox. A propanamide backbone consists of exactly three carbon atoms (

When researchers and procurement systems reference this compound, they are typically encountering a misnomer or an ambiguous truncation. As a Senior Application Scientist, I have structured this whitepaper to disambiguate this nomenclature, provide a definitive synonyms list, and outline self-validating synthetic protocols for the actual chemical entities .

Nomenclature Disambiguation & Synonyms List

When the term "4-amino-N-phenylpropanamide" is utilized, it almost exclusively refers to one of three distinct chemical entities depending on whether the "4-amino" designates a position on the aromatic ring or is a misnomer for a 4-carbon aliphatic chain.

-

N-(4-aminophenyl)propanamide hydrochloride: The amino group is located on the para-position of the aniline ring[1].

-

4-amino-N-phenylbutanamide hydrochloride: A common misnomer where a 4-carbon butyramide chain (GABA derivative) is incorrectly referred to as propanamide[2].

-

3-amino-N-phenylpropanamide hydrochloride: The correct 3-carbon chain analog (beta-alanine derivative)[3].

Quantitative Data & Synonyms Summary

To facilitate easy comparison for drug development professionals, the quantitative data and synonyms for these three disambiguated targets are summarized below.

| Target Compound | IUPAC Name | Common Synonyms | CAS Number | Molecular Weight | Formula |

| Compound A | N-(4-aminophenyl)propanamide hydrochloride | 4'-amino-propionanilide HCl; p-aminopropionanilide HCl | 1171829-70-1 | 200.67 g/mol | |

| Compound B | 4-amino-N-phenylbutanamide hydrochloride | GABA anilide HCl; N-phenyl-4-aminobutyramide HCl | 115022-96-3 | 214.70 g/mol | |

| Compound C | 3-amino-N-phenylpropanamide hydrochloride | 115022-95-2 | 200.67 g/mol |

Structural Logic Decision Tree

Decision tree disambiguating the structural nomenclature of 4-amino-N-phenylpropanamide variants.

Chemical Synthesis & Experimental Workflows

Because Compound B (4-amino-N-phenylbutanamide hydrochloride) represents the most common synthetic target when the "4-amino chain" misnomer is utilized, the following methodology details its synthesis. This protocol is adapted from established amide coupling standards documented in the[4].

Mechanistic Causality in Synthesis

Gamma-aminobutyric acid (GABA) will readily undergo intramolecular cyclization to form a lactam (pyrrolidin-2-one) or polymerize if the carboxylic acid is activated without prior protection of the primary amine. Therefore, N-Boc (tert-butyloxycarbonyl) protection is a strict prerequisite.

Step-by-Step Methodology

Step 1: Amide Coupling

-

Dissolve Boc-GABA (1.0 eq, 10.0 mmol) and aniline (1.05 eq, 10.5 mmol) in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq, 15.0 mmol) to the solution and stir at room temperature for 12 hours. Causality Check: EDCI is specifically chosen over DCC (N,N'-Dicyclohexylcarbodiimide). DCC produces dicyclohexylurea (DCU), which is notoriously difficult to remove without column chromatography. EDCI produces a water-soluble urea byproduct that is easily washed away during aqueous extraction, ensuring a highly pure intermediate[4].

Step 2: Aqueous Workup

-

Dilute the reaction mixture with an additional 20 mL of DCM.

-

Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated aqueous

(2 x 20 mL), and brine (20 mL). -

Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Step 3: Deprotection & Salt Formation

-

Dissolve the crude Boc-intermediate in 12 mL of DCM.

-

Slowly add 6 mL of 4M anhydrous HCl in dioxane. Stir at room temperature for 2 hours. Causality Check: Dioxane is a non-polar ether that poorly solvates the resulting hydrochloride salt. As the Boc group is cleaved by the anhydrous HCl, the deprotected amine immediately protonates and precipitates out of solution as a highly pure solid. This drives the reaction forward via Le Chatelier's principle and eliminates the need for further chromatographic purification.

-

Filter the resulting precipitate, wash with cold diethyl ether, and dry under high vacuum to yield the final 4-amino-N-phenylbutanamide hydrochloride[4].

Step-by-step synthetic workflow for 4-amino-N-phenylbutanamide hydrochloride.

Analytical Validation & Quality Control Protocols

A synthetic protocol is only as robust as its validation framework. To ensure absolute trustworthiness and confirm the identity of the synthesized compound, the following self-validating analytical checks must be performed on the final product.

-

H-NMR Spectroscopy (DMSO-

-

Validation Check 1 (Deprotection): The tert-butyl group of the Boc protecting group appears as a sharp, intense 9-proton singlet at approximately

1.4 ppm. Its complete disappearance is the primary indicator of successful deprotection. -

Validation Check 2 (Salt Formation): The formation of the primary amine hydrochloride salt (

) results in a broad, exchangeable signal downfield (typically

-

-

Fourier-Transform Infrared Spectroscopy (FT-IR):

-

Validation Check: The shift of the carbonyl stretch (C=O) serves as orthogonal confirmation. The Boc-carbamate carbonyl typically absorbs at ~1690

. Upon deprotection, the spectrum should only display the pure amide I band at ~1660

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Validation Check: Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry must be utilized to confirm the exact mass. The spectrum should display the

peak corresponding to the free base (Calculated for

-

References

-

Title: N-(4-Aminophenyl)propanamide | C9H12N2O | CID 314342 Source: PubChem (National Institutes of Health) URL: [Link]

-

Title: 3-amino-N-phenylpropanamide | C9H12N2O | CID 11652030 Source: PubChem (National Institutes of Health) URL: [Link]

-

Title: Tandem Synthesis of Tetrahydropyrroloquinazolines and Related Polyannular Scaffolds Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of N-(4-aminophenyl)propanamide Hydrochloride

Abstract & Scope

This protocol details the stepwise synthesis of N-(4-aminophenyl)propanamide hydrochloride (also known as 4-propionylaminoaniline HCl), a critical intermediate in the development of local anesthetics, analgesics, and functionalized polymers.[1]

While direct acylation of p-phenylenediamine (PPD) is theoretically possible, it frequently results in statistical mixtures of mono- and di-acylated products (bis-propanamide), requiring tedious chromatographic separation.[1] To ensure pharmaceutical-grade purity (>98%) and strictly control stoichiometry, this guide utilizes a Nitro-Reduction Route . This strategy guarantees mono-acylation by establishing the amide bond before generating the second amine functionality.[2][3]

Target Molecule:

-

IUPAC Name: N-(4-aminophenyl)propanamide hydrochloride[1][3]

-

Molecular Formula: C

H -

Key Application: Precursor for fentanyl analogues (strictly controlled context), dye synthesis, and polymer cross-linking.[2]

Retrosynthetic Strategy & Logic

The synthesis is designed around chemoselectivity . By starting with 4-nitroaniline, the electron-withdrawing nitro group deactivates the ring, but the amine remains nucleophilic enough to be acylated.[2] The nitro group is then selectively reduced to the amine after the amide is in place.[2]

Reaction Scheme

-

Acylation: 4-Nitroaniline + Propionic Anhydride

N-(4-nitrophenyl)propanamide[1][3] -

Reduction: N-(4-nitrophenyl)propanamide + H

/Pd-C -

Salt Formation: Free Base + HCl

Hydrochloride Salt[2][3]

Figure 1: Stepwise synthetic pathway ensuring regiospecific mono-acylation.

Experimental Protocol

Phase 1: Synthesis of N-(4-nitrophenyl)propanamide

Objective: Install the propionyl group while the 4-position is protected by the nitro group.[1][3]

Reagents:

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Suspend 4-nitroaniline in Toluene.

-

Addition: Add Propionic Anhydride dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (110°C) for 4–6 hours.

-

Workup: Cool the solution to room temperature. The product often crystallizes directly from toluene upon cooling.[2][3]

-

Filtration: Filter the solid. Wash the cake with cold toluene followed by hexanes to remove excess anhydride and propionic acid byproducts.[2][3]

-

Drying: Vacuum dry at 50°C.

Data Validation (Phase 1):

Phase 2: Catalytic Hydrogenation to N-(4-aminophenyl)propanamide

Objective: Reduce the nitro group to a primary amine without hydrolyzing the amide bond.[1][3]

Reagents:

-

N-(4-nitrophenyl)propanamide (Intermediate from Phase 1)[3]

-

10% Palladium on Carbon (Pd/C) (10 wt% loading relative to substrate)[1][3]

-

Hydrogen Gas (Balloon or Parr Shaker at 30 psi)

Procedure:

-

Safety Note: Dry Pd/C is pyrophoric.[2][3] Wet with solvent (toluene or water) before adding methanol.[2][3]

-

Loading: In a hydrogenation vessel, dissolve the intermediate in Methanol. Carefully add the Pd/C catalyst.[2][3][7]

-

Purge: Degas the system with Nitrogen (

) x3, then purge with Hydrogen ( -

Reaction: Stir vigorously under

atmosphere at room temperature. -

Filtration: Filter the mixture through a Celite pad to remove the catalyst.[2][3] Wash the pad with Methanol.[2][3]

-

Critical: Do not let the catalyst cake dry out completely on the filter (fire hazard).

-

-

Concentration: Evaporate the filtrate under reduced pressure to yield the crude free base.

Alternative (If H2 unavailable): Iron powder reduction (Fe/NH

Phase 3: Hydrochloride Salt Formation

Objective: Stabilize the amine as a salt for long-term storage and solubility.[2][1][3]

Reagents:

-

HCl (4M in Dioxane or 1.25M in Ethanol)

Procedure:

-

Dissolution: Dissolve the crude free base in a minimum amount of dry Ethanol or Methanol.[2][3]

-

Acidification: Cool to 0°C. Dropwise add HCl solution (1.1 eq).

-

Precipitation: Slowly add Diethyl Ether (or Ethyl Acetate) to induce crystallization.[2][3]

-

Purification: Recrystallize from Ethanol/Ether if necessary to improve color.

Critical Process Parameters (CPP) & Troubleshooting

The following decision tree helps troubleshoot common issues during the synthesis.

Figure 2: Troubleshooting logic for yield and purity optimization.

Analytical Specifications

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Purity | > 98.0% | HPLC (C18, MeOH/Water gradient) |

| Identity (NMR) | Consistent with structure | 1H-NMR (DMSO-d6) |

| Melting Point | 160–170°C (Decomposes)* | Capillary Method |

| Solubility | Soluble in Water, DMSO, Methanol | Visual |

*Note: Melting points for aniline salts can vary based on hydration and heating rate.[2][3] Compare against a standard if available.

Spectral Expectations (1H-NMR in DMSO-d6)

- 1.05 (t, 3H): Methyl group of propionyl chain.[2][3]

- 2.30 (q, 2H): Methylene group of propionyl chain.[2][3]

- 7.10 - 7.60 (m, 4H): Aromatic protons (AA'BB' system typical of para-substitution).[2][1][3]

- 9.80 (s, 1H): Amide NH.[2][3]

-

9.00-10.00 (br s): Ammonium protons (

References

-

Preparation of 4-Nitroaniline. Wikipedia.[2][3] (Standard synthesis of precursor). Link[1][3]

-

Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide. Green Chemistry, 2018. (Analogous reduction conditions for nitro-amides). Link

-

Synthesis of N-(4-aminophenyl)acetamide (Paracetamol analog). ResearchGate. (Methodology for p-amino-acylation). Link

-

PubChem Compound Summary: N-(4-Aminophenyl)propanamide. National Library of Medicine.[2][1][3] (Chemical and physical properties).[2][3][4][5][6][8][9][10][11][12][13][14] Link[3]

-

4-Aminoacetanilide Properties. Loba Chemie. (Reference for melting point/handling of the acetamide analog). Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 3. N-(4-Aminophenyl)propanamide | C9H12N2O | CID 314342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. evitachem.com [evitachem.com]

- 5. buyersguidechem.com [buyersguidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jcbsc.org [jcbsc.org]

- 9. 122-80-5 CAS | 4-AMINOACETANILIDE | Amines & Amine Salts | Article No. 01012 [lobachemie.com]

- 10. researchgate.net [researchgate.net]

- 11. basjsci.edu.iq [basjsci.edu.iq]

- 12. semanticscholar.org [semanticscholar.org]

- 13. 4-Aminoacetanilide - Wikipedia [en.wikipedia.org]

- 14. Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides - PMC [pmc.ncbi.nlm.nih.gov]

reductive amination of N-(4-nitrophenyl)propanamide

Executive Summary & Strategic Rationale

The Challenge: N-(4-nitrophenyl)propanamide (CAS: 4850-93-5) is a robust scaffold used in the synthesis of diverse pharmaceutical intermediates, particularly substituted phenylenediamines. A direct request for "reductive amination" on this substrate presents a chemical paradox: the molecule lacks the requisite free amine or carbonyl groups typically required for standard reductive amination.

The Solution:

This protocol details the Reductive Alkylation of Nitroarenes , a high-value "cascade" transformation. Instead of a two-step process (Nitro reduction

Key Advantages:

-

Atom Economy: Eliminates isolation of the oxidation-sensitive N-(4-aminophenyl)propanamide intermediate.

-

Chemo-selectivity: Preserves the propanamide (amide) linkage while selectively alkylating the para-position nitrogen.

-

Scalability: Validated for both catalytic hydrogenation (Process A) and metal-mediated reduction (Process B).

Mechanistic Pathway & Visualization

The transformation proceeds via a reduction-condensation-reduction cascade. Understanding the kinetics of the in situ generated aniline is critical to preventing dimerization (azo formation).

Figure 1: Reaction Cascade Mechanism

Caption: Cascade mechanism showing the in-situ generation of the aniline nucleophile and subsequent trapping by the aldehyde.

Experimental Protocols

Protocol A: Catalytic Hydrogenation (Green Chemistry/Scale-Up)

Recommended for high-purity requirements and kilogram-scale batches.

Reagents:

-

Substrate: N-(4-nitrophenyl)propanamide (1.0 eq)

-

Carbonyl Source: Benzaldehyde or aliphatic aldehyde (1.1 eq)

-

Catalyst: 5% Pd/C (5 wt% loading) or Pt/C (for halogenated aldehydes)

-

Solvent: Methanol or Ethanol (anhydrous)

-

Hydrogen Source:

gas (balloon or 3 bar)

Step-by-Step Methodology:

-

Charge: In a stainless steel autoclave or heavy-walled pressure bottle, dissolve N-(4-nitrophenyl)propanamide (10 mmol, 1.94 g) in Methanol (30 mL).

-

Add Electrophile: Add the aldehyde (11 mmol) directly to the mixture. Stir for 10 minutes to ensure homogeneity.

-

Catalyst Addition: Caution: Pyrophoric. Under an Argon blanket, carefully add 5% Pd/C (100 mg).

-

Hydrogenation:

-

Purge the vessel 3x with Nitrogen, then 3x with Hydrogen.

-

Pressurize to 3 bar (45 psi)

. -

Stir vigorously (800 rpm) at 25°C for 4–6 hours.

-

Note: Monitoring via HPLC is crucial. The disappearance of the nitro peak is fast; the rate-limiting step is the reduction of the in situ imine.

-

-

Work-up: Filter the catalyst through a Celite pad (keep wet to prevent ignition). Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH).

Protocol B: Zn/Acetic Acid Mediated (Bench/Chemoselective)

Recommended when high-pressure equipment is unavailable or when preserving alkene functionalities on the aldehyde.

Reagents:

-

Substrate: N-(4-nitrophenyl)propanamide (1.0 eq)

-

Reducing Agent: Zinc Dust (activated, 5.0 eq)

-

Solvent/Acid: Acetic Acid (glacial) / Methanol (1:4 ratio)

-

Carbonyl Source: Aldehyde (1.2 eq)

Step-by-Step Methodology:

-

Activation: Wash Zinc dust with 1M HCl, then water, then acetone, and dry under vacuum prior to use for optimal kinetics.

-

Solvation: Dissolve the nitro-substrate (5 mmol) and aldehyde (6 mmol) in Methanol (20 mL).

-

Reduction: Cool the solution to 0°C. Add Acetic Acid (5 mL).

-

Zinc Addition: Add Zinc dust portion-wise over 30 minutes. Exothermic reaction—monitor internal temperature to keep <10°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours.

-

Quench: Filter off excess Zinc. Neutralize the filtrate with saturated

solution (pH ~8). -

Extraction: Extract with Ethyl Acetate (3x). Dry organic layer over

.

Data Analysis & Validation

Table 1: Troubleshooting & Optimization Matrix

| Observation | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete imine formation before reduction. | Pre-stir the in situ amine (monitor by TLC) with aldehyde for 1h before adding reducing pressure/agent. |

| Azo-Dimer Impurity | Nitro reduction is too slow relative to condensation. | Increase catalyst loading or |

| Amide Hydrolysis | Acid concentration too high (Protocol B). | Reduce Acetic Acid ratio or switch to Protocol A (Neutral conditions). |

| Dialkylation | Excess aldehyde present. | Strictly control stoichiometry (1.05–1.1 eq) or use bulky aldehydes. |

Analytical Checkpoints (Self-Validation):

-

Starting Material: N-(4-nitrophenyl)propanamide appears at

8.2 (d, 2H, Ar-H ortho to -

Intermediate: The disappearance of the 8.2 ppm doublet and appearance of a broad singlet at

4.5–5.0 ( -

Product: Look for the new alkyl signal (e.g., benzylic

at

References

-